2-Bromo-5-methyl-thiazole hydrobromide
Description
Overview of Thiazole (B1198619) Heterocyclic Systems in Advanced Organic Chemistry
Thiazole is a five-membered heterocyclic compound containing one sulfur and one nitrogen atom. organic-chemistry.org This structural motif is a cornerstone in organic chemistry, primarily due to its aromatic character, which arises from the delocalization of six pi-electrons over the five-membered ring. nih.gov The thiazole ring is planar and its aromaticity is evidenced by proton NMR chemical shifts that indicate a strong diamagnetic ring current. organic-chemistry.orgnih.gov
This heterocyclic system is not merely a synthetic curiosity; it is a recurring feature in a variety of natural products and biologically active molecules, including vitamin B1 (thiamine). organic-chemistry.orgwikipedia.org The presence of both a sulfur and a nitrogen atom imparts unique electronic properties and reactivity, making thiazole derivatives valuable intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals. nih.govguidechem.comchemicalbook.com
The Role of Halogenation in Modifying Thiazole Reactivity and Synthetic Utility
Halogenation is a powerful strategy for modulating the electronic properties and reactivity of aromatic rings, and thiazoles are no exception. Introducing a halogen atom, such as bromine, onto the thiazole ring creates a reactive handle for a wide array of synthetic transformations. Halogenated heterocycles are considered versatile building blocks for creating pharmaceuticals and natural products. researchgate.net
The bromine atom in a bromothiazole typically serves as a good leaving group in nucleophilic substitution reactions or, more significantly, as a reactive site for transition-metal-catalyzed cross-coupling reactions. These reactions, such as Suzuki, Stille, and Negishi couplings, allow for the formation of new carbon-carbon or carbon-heteroatom bonds at specific positions on the thiazole ring. This strategic functionalization is essential for building complex molecular frameworks from simpler precursors.
Specific Focus on 2-Bromo-5-methyl-thiazole Hydrobromide as a Precursor in Complex Molecule Synthesis
2-Bromo-5-methyl-thiazole is a valuable building block for introducing the 5-methylthiazole (B1295346) moiety into larger molecules. guidechem.com Its hydrobromide salt form enhances its stability and handling properties as a laboratory reagent.
The synthesis of 2-Bromo-5-methyl-thiazole typically proceeds from its corresponding amine, 2-amino-5-methylthiazole. A common and effective method is the Sandmeyer reaction, which involves the diazotization of the amino group with a nitrite (B80452) source (like sodium nitrite) in the presence of a strong acid (like hydrogen bromide), followed by decomposition of the resulting diazonium salt with a copper(I) bromide catalyst to introduce the bromine atom. organic-chemistry.orgwikipedia.org A similar bromination of 2-amino-4-methyl thiazole-5-ethylcarboxylate has been successfully achieved using hydrogen bromide and sodium nitrite. researchgate.net The resulting 2-Bromo-5-methyl-thiazole free base can then be treated with excess hydrogen bromide to precipitate the hydrobromide salt.
As a synthetic precursor, the utility of this compound lies in the reactivity of the carbon-bromine bond at the 2-position of the thiazole ring. This position is susceptible to metal-halogen exchange or can directly participate in various cross-coupling reactions, enabling the attachment of diverse functional groups and the construction of intricate molecular structures. google.com
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₄H₄BrNS | scbt.com |
| Molecular Weight | 178.05 g/mol | scbt.com |
| Appearance | Colorless liquid (free base) | guidechem.com |
| Solubility | Slightly soluble in water | chemicalbook.comfishersci.ca |
| IUPAC Name | 2-bromo-5-methyl-1,3-thiazole | sigmaaldrich.com |
Scope of Academic Research Perspectives on this compound
Academic and industrial research extensively utilizes brominated thiazoles as key intermediates. The focus of this research often lies in the development of novel synthetic methodologies and the creation of new compounds with potential biological activity. For instance, brominated thiazoles have been instrumental in synthesizing analogs of natural products and novel therapeutic agents, such as DNA topoisomerase IB inhibitors. nih.gov
Research involving 2-Bromo-5-methyl-thiazole and its derivatives explores its application in proteomics research and as a versatile starting material for a variety of organic compounds. guidechem.comscbt.comfishersci.ca The reactivity of the C-Br bond allows for its use in reactions like the Wittig-Horner reaction after conversion to a phosphonate, and in the synthesis of other heterocyclic systems. nih.gov For example, related brominated thiazoles have been used to synthesize complex pyrazole-thiazole hybrids. researchgate.net The academic interest in this compound is driven by its potential to act as a scaffold, enabling the efficient construction of libraries of complex molecules for screening in drug discovery and materials science.
| Step | Starting Material | Reagents | Product | Reaction Type |
|---|---|---|---|---|
| 1 | 2-Amino-5-methylthiazole | 1. NaNO₂, HBr (aq) 2. CuBr | 2-Bromo-5-methylthiazole | Sandmeyer Reaction organic-chemistry.orgwikipedia.org |
| 2 | 2-Bromo-5-methylthiazole | HBr | This compound | Salt Formation |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C4H5Br2NS |
|---|---|
Molecular Weight |
258.96 g/mol |
IUPAC Name |
2-bromo-5-methyl-1,3-thiazole;hydrobromide |
InChI |
InChI=1S/C4H4BrNS.BrH/c1-3-2-6-4(5)7-3;/h2H,1H3;1H |
InChI Key |
HCADUGAGNCTQHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)Br.Br |
Origin of Product |
United States |
Synthetic Methodologies for 2 Bromo 5 Methyl Thiazole Hydrobromide
Classical and Contemporary Approaches to Bromothiazole Synthesis
The synthesis of the bromothiazole scaffold often relies on foundational reactions in heterocyclic chemistry, which have been adapted to introduce bromine atoms at specific positions on the thiazole (B1198619) ring.
The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for constructing the thiazole ring. nih.gov The classical approach involves the condensation reaction between an α-haloketone and a thioamide. youtube.com The reaction mechanism typically begins with an S-alkylation of the thioamide by the α-haloketone, forming an isothioamide intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final thiazole product. youtube.comacs.org
To obtain brominated thiazoles via this method, one can either use brominated starting materials or introduce bromine in a subsequent step. For instance, reacting α,α-dihalo- or α,β-dihaloketones with thioamides can lead to the formation of thiazoles with bromine substituents. The versatility of the Hantzsch synthesis allows for the preparation of a wide array of substituted thiazoles by varying the α-haloketone and thioamide components. nih.govmdpi.com Green chemistry approaches have also been developed, utilizing catalysts like silica-supported tungstosilisic acid to improve yields and environmental compatibility. mdpi.com
Table 1: Hantzsch Thiazole Synthesis Overview
| Reactant 1 | Reactant 2 | Key Step | Product |
|---|---|---|---|
| α-Haloketone | Thioamide | Cyclocondensation | Substituted Thiazole |
| 2-bromo-1-(4-halophenyl)ethan-1-one | Thioacetamide | Cyclization | 4-(4-halophenyl)-2-methylthiazole nih.gov |
This interactive table summarizes the reactants and products in the Hantzsch thiazole synthesis.
A powerful and refined strategy for synthesizing a complete family of bromothiazoles involves sequential bromination and debromination steps. lookchem.comacs.orgnih.gov This methodology provides controlled access to various isomers, including 2-bromothiazole (B21250), 4-bromothiazole, 5-bromothiazole, and their di- and tri-brominated counterparts. lookchem.comresearchgate.net This approach is particularly advantageous as it can circumvent the use of elemental bromine, which is hazardous. lookchem.com
For example, the synthesis can start from a readily available precursor like 2-aminothiazole (B372263), which undergoes exhaustive bromination to produce a polybrominated intermediate. Subsequent selective debromination reactions, often using reagents like butyllithium (B86547) followed by a proton source, or sodium sulfite, can then remove specific bromine atoms to yield the desired bromothiazole isomer. lookchem.com These methods have been optimized to produce high yields and allow for the comprehensive characterization of the entire family of bromothiazoles. lookchem.comnih.gov
The direct bromination of pre-formed substituted thiazole rings is a common method for introducing bromine. The position of bromination is dictated by the electronic properties of the substituents on the thiazole ring. The 2-aminothiazole moiety is particularly important in this context. The amino group at the C2 position is strongly activating, directing electrophilic substitution, such as bromination, predominantly to the C5 position. jocpr.com
The reaction is typically carried out using a brominating agent like elemental bromine in a suitable solvent such as acetic acid or dimethylformamide (DMF). jocpr.comchemicalbook.com For instance, treating 2-aminothiazole with bromine in acetic acid at low temperatures yields 2-amino-5-bromothiazole. chemicalbook.com This selective halogenation is a key step in the synthesis of many biologically active compounds and functional materials. nih.gov Recent advancements include biocatalytic methods using brominases for the specific bromination of 2-aminothiazoles under mild, aqueous conditions. nih.gov
Table 2: Bromination of 2-Aminothiazole Derivatives
| Starting Material | Reagent(s) | Product | Yield | Reference |
|---|---|---|---|---|
| 2-Aminothiazole | Bromine, Acetic Acid | 2-Amino-5-bromothiazole | 75% | chemicalbook.com |
| 2-Aminothiazole derivative | Bromine, DMF, NaHCO₃ | 5-Bromo-2-aminothiazole derivative | High | jocpr.com |
This interactive table presents findings on the bromination of various 2-aminothiazole substrates.
Direct Synthesis Routes to 2-Bromo-5-methyl-thiazole Hydrobromide
Direct synthesis routes aim to produce the target compound or its immediate precursors in fewer steps, often by controlling reaction conditions to favor the formation of the desired product.
A specific and direct route to a key precursor involves the bromination of 2-amino-4-methylthiazole. According to documented procedures, this reaction can be performed to yield 2-amino-4-methyl-5-bromothiazole hydrobromide directly. google.com The presence of the activating amino group at the C2 position and the methyl group at the C4 position directs the electrophilic bromine to the C5 position of the thiazole ring. The reaction is typically carried out in a suitable solvent system, and the product precipitates or is isolated as the hydrobromide salt. google.com This method is noted for its efficiency in producing the desired brominated thiazole structure. google.com
The use of hydrogen bromide (HBr) in the reaction medium during bromination is another effective strategy. For example, the bromination of 2-aminothiazole can be conducted in an aqueous solution of hydrobromic acid. google.com In this process, adding bromine to the solution of 2-aminothiazole in HBr results in the formation of 2-amino-5-bromothiazole hydrobromide, which can be isolated from the reaction mixture. google.com This method provides the hydrobromide salt directly, which can be advantageous for subsequent reactions or for stability. Another example involves the use of hydrogen bromide in the presence of sodium nitrite (B80452) for the bromination of 2-Amino-4-methyl thiazole-5-ethylcarboxylate to yield Ethyl-2-bromo-4-methylthiazole-5-carboxylate. researchgate.net
Optimization of Synthetic Pathways for Enhanced Atom Economy and Efficiency
The direct bromination of 2-methylthiazole (B1294427) is a primary route to obtain the desired product. 2-Methylthiazole has been shown to brominate preferentially at the 5-position. osti.gov However, classical bromination using elemental bromine (Br₂) presents challenges in terms of atom economy, as one mole of hydrogen bromide (HBr) is generated as a byproduct for every mole of the brominated product, effectively wasting half of the bromine atoms.
Strategies for Optimization:
Alternative Brominating Agents: The use of N-Bromosuccinimide (NBS) is a common alternative to liquid bromine. While it can offer improved handling and selectivity, the atom economy of the reagent itself is inherently poor due to the succinimide (B58015) byproduct.
Catalytic Approaches: A significant leap in efficiency involves the development of catalytic bromination systems. These methods aim to use a catalytic amount of a bromine source in conjunction with an oxidant to regenerate the active brominating species in situ. This reduces the total amount of bromine required and minimizes waste.
Green Solvents: The choice of solvent plays a critical role in the environmental impact of a synthesis. Research into related thiazole syntheses has demonstrated the utility of greener solvents like polyethylene (B3416737) glycol-400 (PEG-400), which can serve as a recyclable and less hazardous reaction medium compared to traditional chlorinated solvents. asianpubs.org
Process Intensification: Beyond reagent choice, optimizing reaction conditions such as temperature, pressure, and reaction time can lead to higher yields and purity, reducing the need for extensive purification steps which themselves generate waste.
A notable advancement in improving the efficiency and environmental profile of bromination is the development of decarboxylative bromination methods. One such transition-metal-free approach uses tetra-butylammonium tribromide as the bromine source in an aqueous sodium hydroxide (B78521) mixture, starting from a thiazole carboxylic acid precursor. researchgate.net This method avoids the use of toxic solvents like carbon tetrachloride and hazardous heavy metal salts typically required in classical Hunsdiecker reactions. researchgate.net
Alternative and Emerging Synthetic Strategies for this compound Precursors
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions, including the synthesis of heterocyclic compounds like thiazoles. jusst.org By using microwave irradiation, reactants are heated directly and uniformly, often leading to dramatic reductions in reaction times, increased yields, and higher product purity compared to conventional heating methods. jusst.orgresearchgate.net
The Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone, is a foundational method for creating the thiazole ring. When adapted for microwave synthesis, this reaction can be completed in minutes rather than hours. For example, the reaction of ketones with thiourea (B124793), mediated by iodine, shows a significant rate enhancement under microwave irradiation. researchgate.net
Table 1: Comparison of Conventional vs. Microwave-Assisted Thiazole Synthesis An interactive table comparing reaction times and yields for similar thiazole syntheses under different heating conditions.
| Reactants | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Substituted Ketone, Thiourea, Iodine | Conventional (Reflux) | 8-10 hours | Good | jusst.org |
| Substituted Ketone, Thiourea, Iodine | Microwave Irradiation | 5-15 minutes | High | jusst.org |
| α-chloro-ethanone derivative, Substituted Thiourea | Conventional (Reflux in Methanol) | 8 hours | Lower | nih.gov |
| α-chloro-ethanone derivative, Substituted Thiourea | Microwave Irradiation | < 30 minutes | 89-95% | nih.gov |
The data clearly demonstrates that microwave-assisted methods offer a more efficient pathway for synthesizing thiazole precursors, aligning with the goals of green chemistry by reducing energy consumption and improving throughput. researchgate.netnih.gov
Metal-Catalyzed Bromination and Cross-Coupling Precursors
Metal catalysis provides a sophisticated toolkit for the synthesis and functionalization of thiazole rings, offering high selectivity and efficiency. These methods are crucial for both the direct, regioselective bromination of the thiazole core and for preparing precursors intended for subsequent cross-coupling reactions.
Copper-Catalyzed Halogenation: Copper salts have proven to be effective reagents for the regioselective halogenation of 2-aminothiazoles under mild conditions. nih.gov The choice of copper salt and reaction conditions can precisely direct the halogen to different positions on the thiazole ring. For instance, reacting a 2-aminothiazole with copper(II) bromide (CuBr₂) in acetonitrile (B52724) at room temperature can selectively introduce a bromine atom at the 5-position. nih.gov This offers a more controlled and potentially more efficient alternative to using elemental bromine.
Table 2: Regioselective Halogenation of 2-Amino-1,3-Thiazoles Using Copper Reagents An interactive table summarizing different copper-based reagents and their outcomes in thiazole halogenation.
| Desired Position | Reagent | Conditions | Outcome | Reference |
|---|---|---|---|---|
| 5-Position (Bromination) | CuBr₂ | Acetonitrile, Room Temp. | Selective monobromination | nih.gov |
| 2-Position (Bromination) | Alumina-supported KCuBr₂ | Room Temp., 24h | Selective bromination in high yield | nih.gov |
| Dibromination | n-Butyl nitrite, CuBr₂ | > 65 °C | High yield of dibrominated product | nih.gov |
Palladium-Catalyzed C-H Functionalization: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. More recently, the direct C-H functionalization of heterocycles like thiazole has become a highly atom-economical strategy. This approach avoids the need to pre-functionalize the thiazole with a halide or organometallic group. Research has shown that a palladium/copper catalyst system can effectively couple thiazoles at the 2-position with various aryl halides, creating complex precursors from simple starting materials. researchgate.net This strategy is invaluable for building molecular diversity and preparing advanced intermediates.
These advanced synthetic methodologies, from optimizing atom economy in established pathways to employing novel microwave and metal-catalyzed strategies, are pivotal in the modern production of this compound and its essential precursors.
Reactivity and Mechanistic Investigations of 2 Bromo 5 Methyl Thiazole Hydrobromide
Nucleophilic Substitution Reactions at the C-2 Position
The bromine atom at the C-2 position of the thiazole (B1198619) ring is susceptible to displacement by a wide range of nucleophiles. This reactivity is a cornerstone of its utility in synthetic organic chemistry. The electron-withdrawing nature of the ring nitrogen and the adjacent sulfur atom enhances the electrophilicity of the C-2 carbon, facilitating the substitution process.
Halogen-metal exchange is a fundamental reaction in organometallic chemistry that transforms an organic halide into an organometallic compound. wikipedia.org This method is frequently employed to prepare highly reactive organolithium and Grignard reagents, which serve as potent carbon nucleophiles in synthesis. For 2-Bromo-5-methyl-thiazole, this exchange provides a powerful route to 5-methylthiazol-2-yl organometallics.
The reaction typically involves treating the bromo-thiazole with strong bases like organolithium reagents (e.g., n-butyllithium) or activated metals like magnesium. wikipedia.orgnih.gov The exchange rate generally follows the trend I > Br > Cl, making bromothiazoles ideal substrates. wikipedia.org The resulting thiazolyllithium or thiazole Grignard reagents are versatile intermediates. For instance, lithiated thiazoles can be transmetalated with zinc chloride to form organozinc compounds, which are valuable in subsequent coupling reactions. researchgate.net A common protocol for halogen-metal exchange on bromoheterocycles involves the use of isopropylmagnesium chloride (i-PrMgCl), sometimes in combination with n-BuLi, which can be performed under non-cryogenic conditions. nih.gov
Table 1: Reagents for Halogen-Metal Exchange
| Reagent System | Target Organometallic | Typical Conditions | Reference |
|---|---|---|---|
| n-Butyllithium (n-BuLi) | Thiazolyllithium | Anhydrous solvent (e.g., THF, ether), low temperature (-78 °C) | wikipedia.org |
| Magnesium (Mg) metal | Thiazole Grignard Reagent | Anhydrous ether or THF, initiation may require heating or activators | wikipedia.org |
These generated organometallic species are crucial for creating new carbon-carbon bonds, as they can react with a variety of electrophiles such as aldehydes, ketones, and alkyl halides. pharmaguideline.com
The electrophilic C-2 position of 2-Bromo-5-methyl-thiazole readily reacts with nitrogen and sulfur nucleophiles. This includes heterocyclic amines and thiosemicarbazone derivatives, leading to the synthesis of complex, multi-ring heterocyclic systems. nih.govnih.gov For example, reactions with thiosemicarbazone derivatives in the presence of a base like triethylamine (B128534) can yield new thiazole derivatives. nih.gov Similarly, reactions with heterocyclic amines such as 2-aminobenzothiazole (B30445) can create fused heterocyclic structures. nih.gov
The general mechanism involves the nucleophilic attack by the amine or the sulfur atom of the thiosemicarbazone on the C-2 carbon of the thiazole ring, leading to the displacement of the bromide ion. In the case of thiosemicarbazones, the reaction often proceeds via an initial S-alkylation, followed by cyclization to form a new thiazole ring. nih.gov This strategy is effective for synthesizing molecules containing di- and trithiazole moieties. nih.govnih.gov The reaction of halogenated 2-aminothiazoles with amines is a known method where the halide is displaced by the nucleophilic amine. jocpr.com
Strong nucleophiles can effectively displace the bromide at the C-2 position. jocpr.com The reactivity of 2-halogenothiazoles allows for normal substitution reactions with nucleophiles like methoxide (B1231860) (CH₃O⁻). sciepub.com Thiolates, derived from thiols in the presence of a base, are also potent nucleophiles that can displace the bromide to form 2-thioether-thiazole derivatives. nih.gov
This type of nucleophilic aromatic substitution (SNAr) is a key transformation for functionalizing the thiazole core. The reaction conditions often involve a polar solvent and may be conducted at room temperature or with gentle heating, depending on the nucleophile's strength. nih.gov
Table 2: Examples of Nucleophilic Displacement at C-2 of Bromothiazoles
| Nucleophile | Reagent(s) | Product Type | Reference |
|---|---|---|---|
| Thiol | R-SH, Base (e.g., NaOEt) | 2-(Alkyl/Aryl)sulfanyl-thiazole | nih.gov |
| Methoxide | NaOCH₃ | 2-Methoxythiazole | sciepub.com |
| Thiourea (B124793) | H₂NCSNH₂, Base | Bis(2-aminothiazole)sulfide | jocpr.com |
Electrophilic Aromatic Substitution Reactions on the Thiazole Ring
For 2-Bromo-5-methyl-thiazole, the directing effects of the substituents are crucial:
The bromo group at C-2 is an electron-withdrawing, deactivating group.
The methyl group at C-5 is an electron-donating, activating group.
The thiazole ring nitrogen deactivates the adjacent C-2 and C-4 positions.
The thiazole ring sulfur activates the adjacent C-2 and C-5 positions.
In general, electrophilic substitution on thiazoles preferentially occurs at the C-5 position, which is the most electron-rich. pharmaguideline.com However, in 2-Bromo-5-methyl-thiazole, this position is already occupied by a methyl group. The C-4 position is the only remaining site for substitution. The deactivating effect of the C-2 bromine and the nearby ring nitrogen would make electrophilic substitution at C-4 challenging, likely requiring harsh reaction conditions. Studies on the related electron-deficient thiazolo[5,4-d]thiazole (B1587360) system, once thought to be inert to SEAr, have shown that reactions like halogenation are possible under specific catalytic conditions. udayton.eduresearchgate.net
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Negishi, Heck) with 2-Bromo-5-methyl-thiazole as a Reactant
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds, and 2-Bromo-5-methyl-thiazole is an excellent substrate for these transformations. nih.gov The carbon-bromine bond at the electron-deficient C-2 position is highly reactive towards the initial oxidative addition step in the catalytic cycle of these reactions.
The general catalytic cycle for these reactions involves three main steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the thiazole.
Transmetalation: An organometallic coupling partner (e.g., organoboron, organozinc) transfers its organic group to the palladium center.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst. nih.govlibretexts.org
The Suzuki-Miyaura coupling reaction pairs an organoboron compound (like a boronic acid or ester) with an organic halide. libretexts.org For 2-Bromo-5-methyl-thiazole, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups at the C-2 position. The reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base. nih.gov The development of specialized ligands has enabled the coupling of sterically hindered or complex substrates. nih.govacs.org
Table 3: Typical Conditions for Suzuki Coupling of Bromo-heterocycles
| Component | Example | Purpose | Reference |
|---|---|---|---|
| Catalyst | Pd(PPh₃)₄, [allylPdCl]₂ | Facilitates the catalytic cycle | libretexts.orgnih.gov |
| Ligand | PPh₃, PCy₃, XPhos | Stabilizes the Pd catalyst and influences reactivity | acs.orgthieme-connect.de |
| Base | K₂CO₃, Cs₂CO₃, KOAc | Activates the organoboron reagent for transmetalation | nih.govthieme-connect.de |
| Solvent | Dioxane, DMF, Ethanol/Water | Solubilizes reactants and influences reaction rate | nih.govthieme-connect.de |
The Negishi cross-coupling reaction utilizes an organozinc reagent as the coupling partner. nih.gov This method is known for its high functional group tolerance. nih.gov 2-Bromo-5-methyl-thiazole can be coupled with various alkyl-, aryl-, or vinylzinc halides. researchgate.netnih.gov The organozinc reagent can be prepared separately or generated in situ. The reaction is catalyzed by a palladium(0) complex. This approach has been successfully used to prepare 2-aryl and 2-alkyl substituted thiazoles in high yields. researchgate.netresearchgate.net
The Heck (or Mizoroki-Heck) reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org 2-Bromo-5-methyl-thiazole can react with alkenes like acrylates or styrenes to introduce a vinyl group at the C-2 position. nih.gov The reaction typically shows high stereoselectivity, favoring the trans isomer. organic-chemistry.org The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and minimizing side reactions like dehalogenation. nih.govbeilstein-journals.org
The palladium-catalyzed cross-coupling reactions of 2-Bromo-5-methyl-thiazole are instrumental in the synthesis of complex heterocyclic architectures. These methods provide a direct and modular way to construct C-C bonds, which is fundamental to medicinal chemistry and materials science.
For example, sequential cross-coupling reactions can be used to build multi-heterocyclic systems. A Negishi or Suzuki coupling at the C-2 position of a bromothiazole, followed by another coupling reaction at a different position, allows for the regioselective synthesis of disubstituted thiazoles. researchgate.netresearchgate.net This strategy has been applied to the synthesis of 2,4'-bithiazoles and 2,5-diarylthiazoles. researchgate.netresearchgate.net
Furthermore, these reactions are key steps in the total synthesis of natural products and their analogues. The borylation of a bromothiazole followed by a Suzuki coupling is a powerful sequence for accessing highly functionalized thiazoles, such as the core structures of thiopeptide antibiotics like micrococcinate and saramycetate esters. acs.org The ability to link the 5-methylthiazole (B1295346) unit to other rings, like thiophenes or benzothiazoles, opens pathways to novel compounds with potentially valuable biological or material properties. rsc.org
Derivatization Reactions at the Methyl Group (C-5) and Nitrogen (N-3)
The structure of 2-bromo-5-methylthiazole (B1288931) offers two primary sites for derivatization besides the reactive C-2 bromo-substituted carbon: the methyl group at the C-5 position and the nitrogen atom at the N-3 position. These sites allow for a range of functionalization reactions, leading to diverse molecular architectures.
Functionalization of the Methyl Group (e.g., bromomethylation)
The methyl group at the C-5 position of the thiazole ring is susceptible to free-radical halogenation, a common strategy for introducing functionality. Bromination, typically using N-bromosuccinimide (NBS) with a radical initiator like AIBN or under UV light, converts the methyl group into a bromomethyl group. byjus.comnih.gov This transformation yields 2-bromo-5-(bromomethyl)thiazole (B150149), a valuable intermediate for further synthesis. oakwoodchemical.comcymitquimica.com
The bromomethyl group is a versatile handle for introducing various nucleophiles, significantly expanding the synthetic utility of the original thiazole scaffold. This electrophilic site allows for the construction of more complex molecules through substitution reactions.
Table 1: Example of Methyl Group Functionalization
| Starting Material | Reagent | Product | Reaction Type |
|---|
Alkylation at the Nitrogen Atom to Form Thiazolium Cations
The nitrogen atom in the thiazole ring possesses a lone pair of electrons, rendering it nucleophilic and capable of undergoing alkylation. chemrxiv.org This reaction with alkyl halides, such as methyl iodide or ethyl bromide, results in the formation of N-alkylated thiazolium salts. wikipedia.orggoogle.com These salts are quaternary ammonium (B1175870) compounds where the nitrogen atom bears a positive charge.
The formation of thiazolium cations is a key transformation, as these salts are precursors to N-heterocyclic carbenes (NHCs) and are used as catalysts in reactions like the Stetter and Benzoin condensations. wikipedia.org The presence of the electron-withdrawing bromo group at the C-2 position can influence the nucleophilicity of the nitrogen atom, and reaction conditions may require optimization. organic-chemistry.org The choice of alkylating agent and reaction solvent, often a polar aprotic solvent like DMF, is crucial for achieving high yields. organic-chemistry.orgresearchgate.net The use of catalytic potassium iodide can sometimes facilitate the alkylation with less reactive alkyl bromides. reddit.com
Table 2: Examples of N-Alkylation to Form Thiazolium Cations
| Starting Material | Alkylating Agent | Product |
|---|---|---|
| 2-Bromo-5-methylthiazole | Methyl Iodide | 2-Bromo-3,5-dimethylthiazolium iodide |
Reaction Mechanisms and Intermediates in Key Transformation Pathways
Understanding the reaction mechanisms provides insight into the reactivity and product formation of 2-bromo-5-methylthiazole.
The bromination of the C-5 methyl group proceeds via a free-radical chain mechanism . byjus.com The reaction is initiated by the homolytic cleavage of an initiator (e.g., AIBN) or by UV light, which generates a bromine radical from NBS. This radical then abstracts a hydrogen atom from the methyl group, forming a resonance-stabilized thiazol-5-ylmethyl radical. This radical intermediate then reacts with another molecule of NBS to yield the 2-bromo-5-(bromomethyl)thiazole product and a new bromine radical, propagating the chain. byjus.compearson.com
N-alkylation at the N-3 position typically follows a bimolecular nucleophilic substitution (SN2) mechanism . acsgcipr.org The nucleophilic nitrogen atom of the thiazole attacks the electrophilic carbon of the alkyl halide, leading to the formation of a C-N bond and the displacement of the halide ion in a single, concerted step. The transition state involves the partial formation of the N-C bond and partial breaking of the C-halide bond.
In cycloaddition reactions , the mechanism depends on the type of reaction. For instance, [3+2] cycloadditions involving thiazolium ylides (formed by deprotonation of N-alkyl thiazolium salts) are classified as 1,3-dipolar cycloadditions. acs.orgnih.gov The reaction proceeds through a concerted pericyclic transition state where the highest occupied molecular orbital (HOMO) of the ylide (the 1,3-dipole) interacts with the lowest unoccupied molecular orbital (LUMO) of the dipolarophile (e.g., an alkyne). acs.org
Cycloaddition Reactions and Their Products
While the thiazole ring itself can participate in Diels-Alder reactions, often requiring high temperatures, a more prominent cycloaddition pathway involves its derivatives, particularly thiazolium salts. wikipedia.orgpitt.edu
N-alkylated thiazolium salts, such as those derived from 2-bromo-5-methylthiazole, can be deprotonated to form thiazolium ylides. These ylides are potent 1,3-dipoles and readily engage in [3+2] cycloaddition reactions with various dipolarophiles, such as activated alkynes or alkenes. acs.orgacs.orgnih.gov These reactions are a powerful method for constructing fused five-membered ring systems. For example, the reaction of a thiazolium ylide with an acetylene (B1199291) derivative can yield a pyrrolo[2,1-b]thiazole scaffold after a subsequent elimination or oxidation step. acs.orgacs.org
Although less common, thiazoles with appropriate side chains can also act as dienes in intramolecular Diels-Alder reactions, leading to complex polycyclic structures. pitt.edunih.govresearchgate.net The specific substitution on the thiazole ring and the nature of the dienophile are critical in determining the feasibility and outcome of these cycloaddition reactions.
Table 3: Examples of Cycloaddition Reactions with Thiazole Derivatives
| Thiazole Derivative | Reaction Partner (Type) | Product Type | Reaction Name |
|---|---|---|---|
| Thiazolium Ylide | Dimethyl acetylenedicarboxylate (B1228247) (Alkyne) | Pyrrolo[2,1-b]thiazole derivative acs.orgacs.org | [3+2] Cycloaddition |
Advanced Spectroscopic and Structural Elucidation of 2 Bromo 5 Methyl Thiazole Hydrobromide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For 2-Bromo-5-methyl-thiazole, both proton (¹H) and carbon-13 (¹³C) NMR provide definitive information about the molecular framework.
Detailed Proton (¹H) and Carbon-13 (¹³C) NMR Assignments for Structural Confirmation and Conformational Studies
The ¹H NMR spectrum of 2-Bromo-5-methylthiazole (B1288931) is characterized by two key signals. A singlet or a narrow quartet is observed for the C4-proton of the thiazole (B1198619) ring, and a singlet or a narrow doublet is seen for the protons of the C5-methyl group. The minor splitting observed can be attributed to long-range coupling (⁴J(H,H)). rsc.org In a deuterated chloroform (B151607) (CDCl₃) solvent, the proton of the thiazole ring (H4) typically resonates around δ 7.22 ppm, while the methyl protons (CH₃) appear at approximately δ 2.40 ppm. rsc.org
The ¹³C NMR spectrum provides further structural confirmation. For 2-Bromo-5-methylthiazole, three distinct signals are expected, corresponding to the three different carbon environments in the molecule, in addition to the methyl carbon. The carbon atom bonded to the bromine (C2) is significantly deshielded and appears downfield. The other two aromatic carbons (C4 and C5) and the methyl carbon resonate at characteristic chemical shifts. Indicative chemical shifts for 2-Bromo-5-methylthiazole are approximately at δ 140.4 (C2), 137.9 (C4), 133.5 (C5), and 12.1 (CH₃) ppm. rsc.org
Upon formation of the hydrobromide salt, the protonation of the thiazole nitrogen atom would induce a downfield shift for the adjacent C4-proton and the C2 and C4 carbons in the ¹H and ¹³C NMR spectra, respectively, due to the increased electron-withdrawing effect of the positively charged nitrogen.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| C4-H | ~7.22 (q, ⁴J(H,H) = 1.2 Hz) | - | rsc.org |
| C5-CH₃ | ~2.40 (d, ⁴J(H,H) = 1.2 Hz) | ~12.1 | rsc.org |
| C2 | - | ~140.4 | rsc.org |
| C4 | - | ~137.9 | rsc.org |
| C5 | - | ~133.5 | rsc.org |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Complex Structure Elucidation
For more complex derivatives of 2-Bromo-5-methyl-thiazole, two-dimensional (2D) NMR techniques are indispensable for unambiguous assignment of proton and carbon signals.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For derivatives with adjacent protons, cross-peaks in the COSY spectrum would confirm their connectivity. In the case of 2-Bromo-5-methylthiazole itself, a very weak cross-peak might be observable between the C4-H and the methyl protons, confirming the long-range coupling.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These techniques correlate directly bonded proton and carbon atoms. For 2-Bromo-5-methylthiazole, an HMQC/HSQC spectrum would show a cross-peak connecting the C4-H signal to the C4 carbon signal and the methyl proton signal to the methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. For 2-Bromo-5-methylthiazole, HMBC is crucial for assigning the quaternary carbons. For instance, the methyl protons would show a correlation to both C5 and C4. The C4-proton would show correlations to C2, C5, and the methyl carbon. These correlations provide a definitive map of the molecular structure. In a study on related thiazole derivatives, HMBC was used to confirm the connectivity of various substituents. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a vital tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For 2-Bromo-5-methylthiazole, the molecular formula is C₄H₄BrNS, leading to a monoisotopic mass of approximately 176.92 g/mol . Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak in the mass spectrum will appear as a characteristic doublet (M⁺ and M+2) of almost equal intensity.
High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the unambiguous determination of the elemental composition. For a derivative, 4-Bromo-2-(4-n-hexyloxycarbonylphenyl)-5-methylthiazole, the calculated m/z for [M+H]⁺ was 382.048, with the found value being 382.036, confirming its composition. rsc.org
The fragmentation of 2-Bromo-5-methylthiazole under electron ionization (EI) would likely involve the loss of the bromine atom or cleavage of the thiazole ring. The stability of the thiazole ring might lead to a prominent molecular ion peak.
| Compound | Technique | [M+H]⁺ or M⁺ (m/z) | Key Fragmentation | Reference |
|---|---|---|---|---|
| 2-Bromo-5-methylthiazole | - | ~177/179 | - | |
| 4-Bromo-2-(4-n-hexyloxycarbonylphenyl)-5-methylthiazole | HRMS (ESI+) | 382.036 (Found), 382.048 (Calcd.) | - | rsc.org |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For 2-Bromo-5-methyl-thiazole, the IR spectrum would exhibit characteristic peaks for the C-H stretching of the aromatic ring and the methyl group, C=N and C=C stretching vibrations within the thiazole ring, and the C-Br stretching vibration.
In the case of the hydrobromide salt, the most significant change would be the appearance of a broad absorption band in the region of 2400-3000 cm⁻¹, which is characteristic of the N⁺-H stretching vibration of the protonated amine salt.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The thiazole ring system exhibits π → π* and n → π* transitions.
For 2-Bromo-5-methylthiazole, the UV-Vis spectrum is expected to show absorption bands in the ultraviolet region. The exact position of the absorption maximum (λ_max) would be influenced by the solvent polarity. Protonation of the thiazole nitrogen to form the hydrobromide salt would likely cause a shift in the absorption maxima due to the alteration of the electronic structure of the chromophore. In a study on thiazole-azo dyes, the absorption bands were found to be sensitive to substituents on the thiazole ring. allfordrugs.com
Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structural Analysis
Single Crystal X-ray Diffraction (SC-XRD) is the most powerful technique for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique provides precise information about bond lengths, bond angles, and intermolecular interactions.
While a crystal structure for 2-Bromo-5-methyl-thiazole or its hydrobromide salt is not found in the searched literature, studies on related derivatives provide valuable insights into the expected solid-state conformation. For instance, the crystal structure of a derivative, 2-bromo-5-methylthiazole-4-carboxyl-CoA, has been studied in complex with an enzyme, revealing the binding orientation and interactions within the active site. nih.gov Another study on a complex thiazole derivative, 5-Bromo-2-(bromomethyl)-4-(4-fluorophenyl)thiazole, provided detailed bond lengths and angles from its crystal structure. nih.gov These studies indicate that the thiazole ring is planar, and the substituents adopt specific orientations to minimize steric hindrance and maximize favorable intermolecular interactions such as hydrogen bonding and π-stacking in the crystal lattice. For the hydrobromide salt, the crystal structure would also reveal the location of the bromide anion and its interactions with the protonated thiazole cation.
Vibrational Spectroscopy (e.g., Raman Spectroscopy)
Vibrational spectroscopy, encompassing both Raman and infrared (IR) spectroscopy, serves as a powerful, non-destructive analytical technique for the structural elucidation of molecules. By probing the vibrational energy levels of a molecule, these methods provide a unique spectral fingerprint, offering detailed insights into molecular structure, bond strengths, and functional groups. In the context of 2-Bromo-5-methyl-thiazole hydrobromide, vibrational spectroscopy is instrumental in confirming the presence of the thiazole ring and its substituents, as well as understanding the intermolecular interactions arising from the hydrobromide salt formation.
Detailed Research Findings
While specific experimental Raman spectra for this compound are not extensively documented in publicly available literature, a comprehensive understanding of its vibrational characteristics can be derived from studies on thiazole and its substituted derivatives. researchgate.netcdnsciencepub.com The vibrational spectrum of a molecule is fundamentally determined by the masses of its atoms and the forces of the bonds connecting them. The introduction of substituents, such as a bromine atom and a methyl group onto the thiazole ring, as well as the protonation to form the hydrobromide salt, induces significant and predictable shifts in the vibrational frequencies.
Theoretical calculations, often employing Density Functional Theory (DFT), are a common tool used to predict and assign vibrational frequencies for novel or complex molecules. researchgate.netnih.gov These computational methods, when benchmarked against experimental data from related compounds, can provide a reliable prediction of the Raman and IR spectra. nih.gov
The vibrational modes of this compound can be broadly categorized into several regions:
High-Frequency Region (3100-3000 cm⁻¹): This region is typically associated with C-H stretching vibrations. For the thiazole ring, the C-H stretching frequencies are expected in this range. researchgate.net The methyl group also exhibits symmetric and asymmetric C-H stretching vibrations.
Thiazole Ring Vibrations (1600-1300 cm⁻¹): The characteristic stretching vibrations of the thiazole ring are found in this region. cdnsciencepub.comnih.gov These are complex, coupled vibrations involving the C=C, C=N, and C-S bonds. The position and intensity of these bands are sensitive to the nature and position of substituents.
Methyl Group Deformations (around 1450 cm⁻¹ and 1380 cm⁻¹): The methyl group attached to the thiazole ring will display characteristic deformation (bending) modes. cdnsciencepub.com
C-Br Stretching (typically below 700 cm⁻¹): The stretching vibration of the carbon-bromine bond is expected at lower frequencies due to the heavy mass of the bromine atom.
N-H Stretching and Bending: The formation of the hydrobromide salt involves the protonation of the thiazole nitrogen atom. This introduces N-H stretching and bending vibrations, which can be broad and appear at various frequencies depending on hydrogen bonding interactions.
The table below provides a summary of the expected vibrational modes for this compound based on established data for thiazole and its derivatives.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |
| C-H Stretching (Aromatic) | 3100 - 3050 | From the thiazole ring C-H bond. |
| C-H Stretching (Methyl) | 3000 - 2900 | Symmetric and asymmetric stretches of the CH₃ group. |
| C=N Stretching | 1620 - 1580 | A key characteristic band of the thiazole ring. nih.gov |
| C=C Stretching | 1550 - 1480 | Coupled with other ring vibrations. researchgate.net |
| Methyl Asymmetric Deformation | ~1450 | Bending mode of the CH₃ group. cdnsciencepub.com |
| Methyl Symmetric Deformation | ~1380 | "Umbrella" mode of the CH₃ group. cdnsciencepub.com |
| Thiazole Ring Breathing | 1350 - 1300 | A collective vibration of the entire ring. |
| C-S Stretching | 950 - 850 | Characteristic of the sulfur atom within the ring. nih.gov |
| C-Br Stretching | 700 - 500 | Lower frequency due to the heavy bromine atom. |
Interactive Data Table
For a more detailed exploration of the vibrational modes, the following interactive table allows for sorting and filtering of the expected frequencies.
Computational and Theoretical Investigations of 2 Bromo 5 Methyl Thiazole Hydrobromide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the molecular-level properties of compounds. For the 2-bromo-5-methyl-thiazolium cation, these methods can provide profound insights into its structure and stability.
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry for predicting the geometric and electronic properties of molecules. researchgate.net Using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), researchers can determine the lowest-energy three-dimensional arrangement of atoms, known as the optimized geometry. researchgate.netnih.gov This calculation yields crucial data on bond lengths, bond angles, and dihedral (torsional) angles.
Illustrative Data: The following table represents the type of data that would be generated from a DFT geometry optimization. These values are hypothetical and based on general findings for similar thiazole (B1198619) structures, not on specific calculations for 2-bromo-5-methyl-thiazole hydrobromide. researchgate.netasianpubs.org
| Parameter | Bond/Atoms | Predicted Value (Illustrative) |
| Bond Length | C2-Br | 1.89 Å |
| C2-N3 | 1.33 Å | |
| N3-C4 | 1.39 Å | |
| C4-C5 | 1.37 Å | |
| C5-S1 | 1.75 Å | |
| S1-C2 | 1.74 Å | |
| C5-C(methyl) | 1.51 Å | |
| Bond Angle | Br-C2-N3 | 125.0° |
| C2-N3-C4 | 110.0° | |
| N3-C4-C5 | 115.0° | |
| S1-C5-C4 | 109.0° | |
| C2-S1-C5 | 91.0° | |
| Dihedral Angle | N3-C4-C5-S1 | ~0.0° (planar ring) |
This interactive table contains hypothetical data for illustrative purposes.
Conformational analysis investigates the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. For this compound, the primary conformational freedom involves the rotation of the methyl group attached to the C5 position of the thiazole ring. rsc.org
While the thiazole ring itself is planar and rigid, computational methods can calculate the rotational barrier for the methyl group. This involves determining the energy difference between the most stable (staggered) and least stable (eclipsed) conformations as the methyl C-H bonds rotate relative to the ring. Although this barrier is typically small for a methyl group, its analysis contributes to a complete understanding of the molecule's potential energy surface. umn.eduresearchgate.net
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful model used to predict the reactivity of molecules by examining the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and localization of these orbitals are key predictors of chemical behavior.
For the 2-bromo-5-methyl-thiazolium cation, the HOMO would likely be localized on the sulfur and bromine atoms, which possess lone pairs of electrons, as well as on the π-system of the ring. The LUMO would be expected to be distributed across the π-system of the heterocyclic ring, representing the most favorable location for accepting electrons from a nucleophile.
The energy gap (ΔE) between the HOMO and LUMO is a critical parameter indicating the molecule's kinetic stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarized and reactive.
Illustrative Data: This table provides representative values for FMO analysis, illustrating the type of output from such a calculation. The values are not specific to this compound.
| Parameter | Definition | Predicted Value (Illustrative) |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -7.5 eV |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -2.1 eV |
| ΔE (LUMO-HOMO) | HOMO-LUMO Energy Gap | 5.4 eV |
| Chemical Potential (μ) | (E(HOMO)+E(LUMO))/2 | -4.8 eV |
| Chemical Hardness (η) | (E(LUMO)-E(HOMO))/2 | 2.7 eV |
This interactive table contains hypothetical data for illustrative purposes.
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)
Computational chemistry provides indispensable tools for predicting spectroscopic data, which can then be used to verify experimentally synthesized structures. DFT calculations, often employing the Gauge-Independent Atomic Orbital (GIAO) method, are widely used to predict ¹H and ¹³C NMR chemical shifts. mdpi.com
These predictions are generally reliable, though studies on sulfur-containing heterocycles have noted that calculated values can sometimes deviate from experimental results, requiring the use of scaling factors or higher levels of theory for improved accuracy. mdpi.com Similarly, the vibrational frequencies corresponding to IR absorption bands can be calculated. A key step in transition state analysis is the identification of a single imaginary frequency, which corresponds to the motion along the reaction coordinate. youtube.com
Illustrative Data: The table below demonstrates how predicted NMR shifts are compared with experimental data for structural verification. The values are for illustrative purposes only.
| Atom | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |
| C2 | 145.2 | 144.8 |
| C4 | 120.5 | 121.0 |
| C5 | 135.8 | 136.1 |
| C(methyl) | 15.3 | 15.1 |
This interactive table contains hypothetical data for illustrative purposes.
Studies on Charge Transfer and Non-Linear Optical (NLO) Properties
Molecules with electron-donating groups (like the methyl group) and electron-withdrawing groups (like the bromine atom) attached to a π-conjugated system can exhibit significant Non-Linear Optical (NLO) properties. These properties arise from intramolecular charge transfer (ICT) upon electronic excitation. nih.gov
Computational studies on analogous thiazole derivatives have shown that the thiazole ring can act as an effective π-bridge facilitating this charge transfer. researchgate.net Theoretical calculations can quantify a molecule's NLO response by determining its dipole moment (μ), linear polarizability (α), and, most importantly, its first-order hyperpolarizability (β). nih.gov Compounds with large β values are sought after for applications in optoelectronic devices. For this compound, the cationic nature of the ring would likely enhance its acceptor character, potentially leading to interesting NLO properties.
Illustrative Data: This table shows typical NLO parameters that would be calculated. The values are representative and based on studies of other NLO-active thiazole derivatives.
| Parameter | Definition | Predicted Value (Illustrative) |
| Dipole Moment (μ) | Measure of molecular polarity | 4.5 D |
| Polarizability (α) | Measure of the distortion of electron cloud by an electric field | 15 x 10⁻²⁴ esu |
| First Hyperpolarizability (β) | Measure of the second-order NLO response | 30 x 10⁻³⁰ esu |
This interactive table contains hypothetical data for illustrative purposes.
Reaction Pathway Predictions and Transition State Analysis
Beyond static molecular properties, computational chemistry can map the energetic landscape of chemical reactions. DFT is used to model the entire reaction coordinate, from reactants to products, including any reaction intermediates. A critical aspect of this is locating the transition state—the highest energy point along the lowest energy reaction path. youtube.com
For reactions involving 2-bromo-5-methyl-thiazole, such as nucleophilic aromatic substitution at the C2 position, DFT calculations can determine the structure and energy of the transition state. nih.govslideshare.net By calculating the energy difference between the reactants and the transition state (the activation energy), chemists can predict the reaction's feasibility and rate. The transition state is characterized as a first-order saddle point on the potential energy surface, which is computationally confirmed by a frequency analysis that yields exactly one imaginary frequency. youtube.com This type of analysis is crucial for understanding reaction mechanisms and designing new synthetic routes. mdpi.comacs.org
Applications of 2 Bromo 5 Methyl Thiazole Hydrobromide As a Versatile Building Block in Organic Synthesis
Precursor in the Synthesis of Diverse Heterocyclic Systems
The inherent reactivity of the C-Br bond and the stability of the thiazole (B1198619) ring allow 2-bromo-5-methyl-thiazole to be a foundational element in the assembly of various heterocyclic structures. It serves as a starting point for creating polysubstituted thiazoles, fused-ring systems, and conjugated molecules with unique electronic and biological properties.
The 2,4,5-trisubstituted thiazole scaffold is recognized as a privileged structure in medicinal chemistry due to its presence in numerous compounds with significant biological activities. nih.govnih.gov 2-Bromo-5-methyl-thiazole is an ideal starting material for accessing this class of compounds. The bromine atom at the C2 position can be readily displaced or modified, and the C4 position can be functionalized to introduce a third substituent, complementing the existing methyl group at C5.
For instance, the bromine atom is susceptible to nucleophilic substitution or can participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck couplings), allowing for the introduction of a wide variety of aryl, alkyl, or other functional groups at the C2 position. Further functionalization at the C4 position can be achieved through metallation (e.g., lithiation) followed by quenching with an electrophile. This sequential functionalization provides a strategic route to precisely substituted 2,4,5-trisubstituted thiazoles. While many syntheses of polysubstituted thiazoles utilize the Hantzsch thiazole synthesis encyclopedia.pub, employing a pre-formed synthon like 2-bromo-5-methyl-thiazole offers an alternative and often more controlled approach to diversification. kau.edu.sa
Table 1: Representative Reactions for Synthesizing Polysubstituted Thiazoles
| Starting Material | Reaction Type | Position Functionalized | Resulting Structure |
|---|---|---|---|
| 2-Bromo-5-methyl-thiazole | Suzuki Coupling | C2 | 2-Aryl-5-methyl-thiazole |
| 2-Bromo-5-methyl-thiazole | Lithiation then Electrophilic Quench | C4 | 2-Bromo-4-(substituent)-5-methyl-thiazole |
| 2-Aryl-5-methyl-thiazole | Halogenation | C4 | 2-Aryl-4-halo-5-methyl-thiazole |
2-Bromo-5-methyl-thiazole is also a key intermediate for building fused heterocyclic systems where the thiazole ring is annulated with other rings. These fused structures often exhibit enhanced biological activity and unique photophysical properties. nih.gov
Imidazo[2,1-b]thiazoles: This fused system is a prominent scaffold in medicinal chemistry, with derivatives showing a wide range of pharmacological activities including antitubercular, antifungal, and anticancer properties. nih.govconnectjournals.com The synthesis of imidazo[2,1-b]thiazoles can be achieved through various routes. A common method involves the reaction of a 2-aminothiazole (B372263) with an α-haloketone. researchgate.net In a multi-step pathway, 2-bromo-5-methyl-thiazole can be converted to the corresponding 2-amino-5-methyl-thiazole, which then serves as the direct precursor for the cyclization reaction to form the fused imidazo[2,1-b]thiazole (B1210989) core. nih.gov
Pyrrolo[3,2-d:4,5-d′]bisthiazoles: This class of fused heterocycles is of interest in materials science for its electronic properties. Research has shown the synthesis of a novel electron-deficient fused pyrrolo[3,2-d:4,5-d′]bisthiazole starting from 2-bromothiazole (B21250). sigmaaldrich.com This synthesis involves a multi-step sequence that builds the second thiazole ring and the central pyrrole (B145914) ring onto the initial 2-bromothiazole unit. The resulting dibromo-pyrrolo[2,3-d:5,4-d′]bisthiazole can then undergo further functionalization, for example, through Stille or Negishi cross-coupling reactions, to attach aryl end-caps. nih.gov This methodology is applicable to substituted 2-bromothiazoles like the 5-methyl derivative for creating tailored organic materials.
The combination of thiazole with other heterocycles like pyrazole (B372694) into a single conjugated molecule is a powerful strategy in drug design. researchgate.net These hybrid molecules can interact with multiple biological targets, potentially leading to enhanced therapeutic effects. researchgate.netrsc.orgnih.gov
A direct application of a 2-bromo-thiazole derivative in forming such a system has been reported in the synthesis of 5-(2-bromo-4-methylthiazol-5-yl)-3-(methylthio)-1H-pyrazole. researchgate.net This synthesis begins with the bromination of 2-amino-4-methylthiazole-5-ethylcarboxylate to yield ethyl-2-bromo-4-methylthiazole-5-carboxylate. This intermediate is then converted over several steps into 1-(2-bromo-4-methylthiazol-5-yl)ethanone. The ethanone (B97240) is subsequently reacted with carbon disulfide and methyl iodide, and finally cyclized with hydrazine (B178648) hydrate (B1144303) to furnish the target pyrazole-thiazole conjugate. researchgate.net This multi-step process highlights how the 2-bromo-thiazole moiety can be carried through a synthetic sequence to be incorporated into a larger, conjugated heterocyclic system.
Table 2: Synthesis of a Thiazole-Pyrazole Conjugate
| Step | Intermediate/Product | Purpose | Ref. |
|---|---|---|---|
| 1 | Ethyl-2-bromo-4-methylthiazole-5-carboxylate | Introduction of the bromo group | researchgate.net |
| 2 | 1-(2-Bromo-4-methylthiazol-5-yl)ethanone | Creation of a ketone for further elaboration | researchgate.net |
| 3 | 1-(2-Bromo-4-methylthiazol-5-yl)-3,3-bis(methylthio)prop-2-en-1-one | Formation of the pyrazole precursor | researchgate.net |
| 4 | 5-(2-Bromo-4-methylthiazol-5-yl)-3-(methylthio)-1H-pyrazole | Final conjugated heterocyclic system | researchgate.net |
Role in the Synthesis of Advanced Organic Intermediates
Beyond being a precursor to specific heterocyclic families, 2-bromo-5-methyl-thiazole functions as a fundamental building block for creating advanced organic intermediates. Its utility stems from the strategic placement of the bromine atom, which acts as a reliable reactive site for introducing further complexity and functionality.
The bromine atom at the C2 position of the thiazole ring is the key to its role as a halogenated synthon. This position is electronically distinct, and the C-Br bond can be selectively targeted for a variety of transformations, making it a cornerstone for molecular elaboration.
One powerful technique is metallation, typically using a strong base like n-butyllithium, to replace the bromine with lithium. This lithiated intermediate is a potent nucleophile that can react with a wide range of electrophiles, enabling the introduction of new carbon-carbon or carbon-heteroatom bonds. For example, reacting the lithiated thiazole with carbon dioxide is a method to install a carboxylic acid group. google.com This process, known as carboxylation, transforms the simple bromo-thiazole into a more functionalized thiazole-2-carboxylic acid derivative, which can then undergo further reactions such as amidation. google.com
Furthermore, the bromine atom is an excellent participant in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecules. The use of 2-bromo-5-methyl-thiazole in Suzuki, Stille, Sonogashira, or Heck couplings allows for the direct attachment of aryl, vinyl, or alkynyl groups, providing access to a vast array of complex structures that would be difficult to synthesize otherwise. nih.gov
The ability to use 2-bromo-5-methyl-thiazole in iterative synthetic strategies allows for its incorporation into large and complex molecular architectures, including those containing multiple thiazole units. These multi-thiazole systems are of interest in materials science and as ligands in coordination chemistry.
The synthesis of fused systems like pyrrolo[2,3-d:5,4-d′]bisthiazoles is a clear example of building a complex, multi-thiazole moiety from a simpler bromothiazole precursor. nih.gov Additionally, palladium-catalyzed reactions can be used to link thiazole units together. For instance, a Stille cross-coupling reaction between 2-bromo-5-methyl-thiazole and a stannylated 5-methyl-thiazole derivative would lead to the formation of a bi-thiazole, a molecule containing two directly linked thiazole rings. Repeating such coupling strategies can lead to the creation of well-defined oligo-thiazoles, which are molecules with a chain of multiple thiazole units. These complex architectures are built upon the reliable reactivity of the C-Br bond in the initial building block.
Development of Specialty Polymers and Functional Materials Utilizing Thiazole Scaffolds
The incorporation of thiazole units into polymer backbones is a key strategy for developing advanced functional materials, particularly conjugated polymers with tailored optoelectronic properties. The thiazole ring's electron-deficient nature influences the polymer's electronic structure, affecting its conductivity, band gap, and charge transport characteristics. 2-Bromo-5-methyl-thiazole is an exemplary building block for creating these materials, typically through polymerization reactions like Stille or Suzuki cross-coupling.
A common synthetic strategy involves the palladium-catalyzed Stille coupling reaction. In a representative synthesis, a bromo-thiazole derivative can be coupled with an organotin compound, such as a bis(trimethylstannyl)thiophene, to create a monomer. This monomer, now containing the thiazole unit linked to another aromatic system, can then undergo polymerization. For instance, research into thermoelectric conjugated polymers has utilized a similar building block, 2-bromo-4-octylthiazole (B12833928), to synthesize novel materials. mdpi.com This process involves creating a monomer by coupling the bromo-alkyl-thiazole with 2,5-bis(trimethylstannyl)thiophene. mdpi.com The resulting monomer is then polymerized with another comonomer, such as a dithienopyrrole derivative, using a palladium catalyst to yield the final polymer. mdpi.com This methodology highlights a direct pathway where 2-bromo-5-methyl-thiazole could be used to generate polymers for applications in organic electronics, such as organic photovoltaics (OPVs) and organic thermoelectrics (OTEs).
The properties of the resulting polymer are highly dependent on the comonomers used and the planarity of the polymer backbone. Density Functional Theory (DFT) calculations on similar thiazole-containing polymers have shown that the interaction between the nitrogen atom of the thiazole ring and the adjacent aromatic unit can lead to highly planar backbone structures, which is beneficial for charge transport. mdpi.com
Table 1: Representative Synthesis of a Thiazole-Containing Monomer for Polymerization This table is based on an analogous synthesis using 2-bromo-4-octylthiazole as described in the literature and illustrates the pathway applicable to 2-bromo-5-methyl-thiazole.
| Step | Reactants | Catalyst/Reagents | Product | Yield | Reference |
| Monomer Synthesis | 2-Bromo-4-alkyl-thiazole, 2,5-bis(trimethylstannyl)thiophene | Pd₂(dba)₃, tri(o-tolyl)phosphine, Toluene | 2,5-Bis(4-alkyl-thiazol-2-yl)thiophene | High | mdpi.com |
| Polymerization | Thiazole-thiophene monomer, 2,6-bis(trimethylstannyl)-dithienopyrrole derivative | Pd(PPh₃)₄, Toluene | Alternating conjugated polymer PDTz | Moderate | mdpi.com |
Catalytic Applications: Use as a Ligand Precursor or in Catalyst Development
In the field of catalysis, ligands—molecules that bind to a central metal atom—are crucial for controlling the activity, selectivity, and stability of a catalyst. The thiazole ring, with its nitrogen and sulfur heteroatoms, is an attractive core for designing ligands, as these atoms can coordinate to a metal center. 2-Bromo-5-methyl-thiazole is an excellent precursor for synthesizing such ligands because the bromine atom at the 2-position provides a reactive handle for elaboration.
The most common method for transforming 2-bromo-5-methyl-thiazole into a potential ligand is through palladium-catalyzed cross-coupling reactions. youtube.com Reactions such as the Suzuki, Stille, Heck, and Sonogashira couplings allow for the precise formation of new carbon-carbon or carbon-heteroatom bonds at the 2-position of the thiazole ring. nih.govmdpi.com By choosing an appropriate coupling partner, a wide variety of substituents can be introduced, leading to diverse ligand architectures. For example, coupling 2-bromo-5-methyl-thiazole with an arylboronic acid containing a phosphine (B1218219) or another coordinating group (e.g., pyridine) would generate a bidentate or pincer-type ligand. Such ligands are highly sought after for their ability to form stable and reactive complexes with transition metals like palladium, rhodium, and iridium.
While direct examples of catalysts derived specifically from 2-bromo-5-methyl-thiazole are not extensively documented in dedicated studies, the synthetic utility is well-established. The general mechanism for these transformations begins with the oxidative addition of the palladium(0) catalyst to the C-Br bond of the thiazole. youtube.com This is followed by transmetalation with the organometallic coupling partner (e.g., an organoboron or organotin reagent) and concludes with reductive elimination to yield the final product and regenerate the palladium(0) catalyst. youtube.com This synthetic versatility allows for the rational design of ligands tailored for specific catalytic applications, including hydrogenation, hydroformylation, and C-C bond formation.
Table 2: Potential Cross-Coupling Reactions for Ligand Synthesis from 2-Bromo-5-methyl-thiazole This table outlines potential synthetic routes to ligand precursors based on established palladium-catalyzed reactions.
| Reaction Name | Coupling Partner | Typical Catalyst | Potential Ligand Fragment | Reference |
| Suzuki Coupling | Arylboronic Acid (e.g., 2-(diphenylphosphino)phenylboronic acid) | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 2-Aryl-5-methyl-thiazole | mdpi.com |
| Stille Coupling | Organostannane (e.g., 2-(tributylstannyl)pyridine) | PdCl₂(PPh₃)₂ | 2-(Pyridin-2-yl)-5-methyl-thiazole | mdpi.com |
| Sonogashira Coupling | Terminal Alkyne (e.g., (trimethylsilyl)acetylene) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 2-Alkynyl-5-methyl-thiazole | mdpi.com |
| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂, Phosphine Ligand, Base | 2-Vinyl-5-methyl-thiazole | nih.gov |
Green Chemistry Principles Applied to the Synthesis and Transformations of 2 Bromo 5 Methyl Thiazole Hydrobromide
Waste Prevention and Atom Economy in Synthetic Routes
The concept of waste prevention is a cornerstone of green chemistry, advocating for the design of synthetic routes that minimize the generation of unwanted byproducts. Closely linked is the principle of atom economy, which measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product.
A common route to thiazole (B1198619) derivatives is the Hantzsch thiazole synthesis. nih.govmdpi.com In a typical synthesis of a 2-aminothiazole (B372263), this involves the reaction of an α-haloketone with a thiourea (B124793) derivative. While effective, the atom economy of this reaction is not perfect, as atoms from the halogen and parts of the thiourea are eliminated as byproducts.
For the synthesis of 2-Bromo-5-methyl-thiazole, a hypothetical Hantzsch-type reaction could be envisioned. However, a more direct approach often involves the bromination of a pre-existing 5-methylthiazole (B1295346) ring.
Table 1: Theoretical Atom Economy for a Hypothetical Hantzsch Synthesis of a Thiazole Derivative
| Reactant 1 | Reactant 2 | Desired Product | Byproducts | % Atom Economy |
| α-Bromo-acetone | Thiourea | 2-Amino-4-methylthiazole | Water, Hydrogen Bromide | (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100 |
Note: A specific Hantzsch synthesis for 2-Bromo-5-methyl-thiazole is not readily found in the literature, hence a generalized example is provided for illustrative purposes.
Efforts to improve atom economy in thiazole synthesis focus on developing catalytic and one-pot reactions that reduce the number of synthetic steps and the formation of waste.
Development of Less Hazardous Synthetic Methodologies and Reagents
A significant focus of green chemistry is the reduction or elimination of hazardous substances used in chemical processes. The synthesis of 2-Bromo-5-methyl-thiazole hydrobromide traditionally involves the use of hazardous reagents, particularly for the bromination step.
Conventional bromination often employs elemental bromine (Br₂), a highly corrosive and toxic substance that poses significant handling and environmental risks. researchgate.net A greener alternative is the use of N-bromosuccinimide (NBS), which is a solid and therefore easier and safer to handle than liquid bromine. researchgate.netcommonorganicchemistry.comwikipedia.org Studies have shown that NBS can be used for the bromination of various aromatic and heterocyclic compounds, often under milder conditions. commonorganicchemistry.comresearchgate.net The use of NBS in place of Br₂ represents a significant step towards a less hazardous synthesis of 2-Bromo-5-methyl-thiazole.
Another innovative and less hazardous approach involves biocatalysis. Research has demonstrated the use of lipase (B570770) as a catalyst for the synthesis of 2,4-disubstituted thiazole derivatives in water under ultrasound irradiation. nih.gov This method avoids the use of harsh chemical reagents and toxic solvents, presenting a significantly greener pathway.
Use of Safer Solvents and Auxiliaries in Reaction Protocols
The choice of solvent is a critical factor in the environmental impact of a chemical process. Many traditional organic solvents are volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, or ionic liquids.
In the context of thiazole synthesis, researchers have explored various greener solvent systems. The Hantzsch synthesis has been successfully performed in aqueous media, which is a significant improvement over volatile organic solvents. nih.gov Furthermore, ultrasound-assisted synthesis of thiazole derivatives has been conducted in solvent-free conditions or in greener solvents like ethanol/water mixtures, reducing the reliance on hazardous substances. mdpi.comresearchgate.net
The use of deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, is another promising area. mdpi.com These solvents are often biodegradable, non-toxic, and inexpensive. While specific applications to this compound are still emerging, the potential for DESs to replace conventional solvents in its synthesis is a key area for future research.
Table 2: Comparison of Solvents in Thiazole Synthesis
| Solvent | Hazards | Green Chemistry Considerations |
| Dichloromethane | Carcinogen, Volatile | To be avoided |
| Toluene | Flammable, Toxic | To be avoided |
| Ethanol | Flammable | Safer alternative, renewable |
| Water | Non-toxic, Non-flammable | Ideal green solvent |
| Ionic Liquids | Variable toxicity, Low volatility | Potential for recycling, but require careful selection |
| Deep Eutectic Solvents | Generally low toxicity, Biodegradable | Promising green alternative |
Energy Efficiency in Reaction Design
Energy consumption is a significant environmental and economic factor in chemical manufacturing. Green chemistry principles advocate for conducting reactions at ambient temperature and pressure whenever possible and for utilizing energy-efficient technologies.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for improving energy efficiency. ajgreenchem.comajchem-a.com Microwave heating can lead to dramatic reductions in reaction times, often from hours to minutes, which translates to significant energy savings compared to conventional heating methods. acs.orgnih.gov The synthesis of various thiazole derivatives has been successfully achieved using microwave irradiation, often with higher yields and in shorter reaction times. nih.govnih.govscispace.com
Ultrasound-assisted synthesis is another energy-efficient technique. nih.gov Sonication can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones, facilitating mass transfer and cavitation. The application of ultrasound has been shown to be effective in the synthesis of thiazole derivatives, often allowing for milder reaction conditions and reduced energy consumption. nih.govmdpi.comacs.org
Table 3: Comparison of Heating Methods for Organic Synthesis
| Heating Method | Typical Reaction Time | Energy Consumption | Advantages |
| Conventional (Oil Bath) | Hours to Days | High | Well-established |
| Microwave | Minutes to Hours | Lower | Rapid heating, shorter reaction times, often higher yields. ajgreenchem.comacs.org |
| Ultrasound | Minutes to Hours | Lower | Enhanced reaction rates, can be used at lower temperatures. nih.gov |
Strategies for Renewable Feedstocks and Sustainable Chemical Processes
The ultimate goal of green chemistry is to transition from a fossil fuel-based economy to one that utilizes renewable resources. This involves developing synthetic pathways that start from biomass or other renewable feedstocks.
For the synthesis of this compound, the key precursors are the 5-methylthiazole core and the brominating agent. While the brominating agent is inherently non-renewable, the thiazole ring itself can potentially be derived from renewable sources. Research into the synthesis of thiazoles from bio-based starting materials is an active area of investigation. For instance, some natural products contain the thiazole ring, and understanding their biosynthetic pathways could inspire the development of biocatalytic routes from renewable precursors. rsc.org
A patent describes a method for synthesizing 4-methyl-5-formylthiazole, a related compound, from 4-methylthiazole-5-ethanol, which can potentially be derived from bio-based sources. google.com The development of commercially viable routes to key thiazole intermediates from renewable feedstocks remains a significant challenge but represents a crucial step towards a fully sustainable synthesis of compounds like this compound.
Future Research Directions and Emerging Paradigms in 2 Bromo 5 Methyl Thiazole Hydrobromide Chemistry
Development of Novel Stereoselective Synthetic Methods
The biological activity of chiral molecules is often dependent on their specific three-dimensional arrangement. Consequently, the development of stereoselective synthetic methods for creating specific isomers of thiazole (B1198619) derivatives is a major research focus. While traditional methods like the Hantzsch thiazole synthesis are effective for creating the core ring structure, achieving stereoselectivity remains a challenge. bepls.com
Future research will likely concentrate on catalyst-driven stereoselective synthesis. This involves designing chiral catalysts that can direct the formation of a specific enantiomer or diastereomer of a thiazole derivative. The synthesis of (Z)-ethyl 2-cyano-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene) acetate (B1210297) represents a step in this direction, where a specific geometric isomer was selectively produced. nih.gov Another promising area is the development of new synthetic routes for chiral thiazole-containing amino acids, which can then be incorporated into larger, biologically active peptides and natural products. figshare.com These methods are crucial for producing compounds with enhanced efficacy and reduced side effects for potential therapeutic use.
Exploration of New Reactivity Modes and Mechanistic Discoveries
Understanding the fundamental reactivity of the 2-Bromo-5-methyl-thiazole hydrobromide scaffold is key to unlocking its synthetic potential. The bromine atom at the 2-position is a versatile handle for a variety of chemical transformations. Future research will delve into discovering new reactivity modes beyond standard cross-coupling reactions.
Mechanistic studies, using both experimental and computational tools, are critical for this exploration. For instance, detailed investigations into the regioselectivity of reactions on poly-brominated thiazoles have shown that the bromine at the 5-position can be the most reactive under certain conditions, a crucial insight for selective functionalization. researchgate.net Research into palladium-catalyzed cross-coupling reactions, such as the Negishi and Stille couplings, has enabled the synthesis of complex 2,4'-bithiazoles from 2,4-dibromothiazole, demonstrating the power of regioselective C-C bond formation. nih.gov The exploration of reactions like electrophilic and nucleophilic substitutions at different positions on the thiazole ring will continue to be a fertile ground for discovery. pharmaguideline.com Furthermore, mechanistic studies on the formation of the thiazole ring itself, such as in the Hantzsch synthesis, provide insights that can lead to milder and more efficient reaction conditions. acs.orgresearchgate.net
Table 1: Regioselective Reactions on Brominated Thiazoles
| Starting Material | Reagents & Conditions | Major Product | Research Focus | Citation |
|---|---|---|---|---|
| 2,4-Dibromothiazole | Alkyl/Aryl Zinc Halides, Pd(0) catalyst | 2-Substituted 4-Bromothiazoles | Regioselective Negishi cross-coupling | nih.gov |
| 2,4-Dibromothiazole | Tin Reagents, Pd(0) catalyst | 2'-Substituted 4-Bromo-2,4'-bithiazoles | Regioselective Stille cross-coupling | nih.gov |
Integration with Flow Chemistry and Automated Synthesis
The synthesis of chemical libraries for drug discovery and material science is often hampered by the limitations of traditional batch chemistry. Flow chemistry, which involves performing reactions in a continuously flowing stream within a network of tubes or microreactors, offers a powerful alternative. researchgate.net This technology, combined with automation, is set to revolutionize the synthesis of thiazole derivatives.
Researchers have successfully developed automated continuous flow microreactor processes for multistep syntheses involving thiazoles. scribd.comnih.gov These systems allow for rapid reaction times (often under 15 minutes), high yields, and the elimination of intermediate isolation steps, significantly accelerating the production of complex molecules. scribd.comnih.gov The advantages include superior heat transfer, precise control over reaction parameters, and enhanced safety. africacommons.net Future work will focus on expanding the "toolbox" of reactions that can be performed in flow, including the synthesis of 2-Bromo-5-methyl-thiazole itself and its subsequent derivatization. africacommons.net Cartridge-based automated synthesizers, which use pre-packaged reagents for specific transformations, are also emerging as a user-friendly way to automate heterocycle synthesis, making these advanced techniques more accessible to a broader range of chemists. nih.govyoutube.com
Table 2: Comparison of Batch vs. Flow Synthesis for Thiazole Derivatives
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis | Citation |
|---|---|---|---|
| Reaction Time | Hours to days | Minutes | scribd.comnih.gov |
| Intermediate Steps | Requires isolation and purification | Often performed in a single sequence without isolation | nih.gov |
| Scalability | Can be challenging | More straightforward to scale up | researchgate.net |
| Control & Safety | Less precise control, potential for thermal runaways | Precise control over temperature and mixing, enhanced safety | africacommons.net |
Advanced Material Science Applications of Thiazole-Based Scaffolds
The unique electronic properties of the thiazole ring make it an attractive building block for advanced materials. Thiazole-based scaffolds are being increasingly investigated for applications in organic electronics, particularly in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).
A key research direction is the strategic replacement of other heterocyclic units, like thiophene, with thiazole in semiconducting small molecules and polymers. rsc.org Studies have shown that incorporating thiazole can lower the HOMO and LUMO energy levels of a molecule, which can lead to a significant increase in the open-circuit voltage of a solar cell. rsc.org This makes thiazole-based scaffolds highly promising for developing next-generation, high-performance solar cells. rsc.org The versatility of the 2-bromo-5-methyl-thiazole core allows for the attachment of various functional groups, enabling the fine-tuning of the electronic and physical properties of these materials for specific applications. nih.govingentaconnect.com Future research will focus on creating novel bis-thiazole and poly-thiazole architectures to explore their potential in a wider range of material science contexts. nih.gov
Deepening Computational Understanding and Predictive Modeling
Computational chemistry has become an indispensable tool in modern chemical research. For thiazole chemistry, methods like Density Functional Theory (DFT) and quantitative structure-activity relationship (QSAR) modeling are providing unprecedented insights.
DFT studies are used to optimize molecular structures, predict geometric parameters, and calculate electronic properties such as HOMO-LUMO energy gaps. nih.gov This information helps in understanding reaction mechanisms and predicting the reactivity of different sites on the thiazole ring. nih.govdntb.gov.ua Molecular docking and molecular dynamics simulations are employed to predict how thiazole derivatives will bind to biological targets, such as proteins and enzymes, which is crucial for rational drug design. dntb.gov.uanih.govnih.govmdpi.com
An emerging paradigm is the use of machine learning and artificial intelligence to build predictive models. nih.gov By training algorithms on existing data sets of thiazole compounds and their activities, it is possible to create models that can predict the biological properties of new, unsynthesized molecules. nih.govnih.gov This in silico screening can drastically reduce the time and cost of drug discovery by prioritizing the most promising candidates for synthesis and experimental testing. nih.govnih.gov Future efforts will focus on generating larger, more diverse datasets to improve the accuracy and predictive power of these computational models.
Q & A
Basic Research Questions
What are the optimal synthetic routes for 2-bromo-5-methylthiazole hydrobromide?
Methodological Answer:
A common approach involves bromination of 5-methylthiazole derivatives. For example, bromine can be introduced via electrophilic substitution under controlled conditions. Evidence from similar thiazole brominations (e.g., 2-amino-5-bromo-4-methylthiazole synthesis) suggests using bromine in chloroform with sodium bicarbonate to neutralize HBr byproducts . Reaction monitoring via TLC or HPLC is critical to track progress. Post-reaction, quenching with aqueous ammonia and extraction with chloroform can isolate the product. Yield optimization may require temperature control (room temperature to 40°C) and extended reaction times (48–72 hours) .
How should 2-bromo-5-methylthiazole hydrobromide be purified and characterized?
Methodological Answer:
Purification typically involves recrystallization from toluene or ethanol to remove unreacted starting materials. For characterization:
- NMR Spectroscopy: Analyze , , and NMR (if applicable) to confirm substitution patterns. Thiazole protons resonate between δ 7.5–8.5 ppm, while methyl groups appear near δ 2.5 ppm .
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., expected m/z for CHBrNS·HBr: ~274.89).
- Elemental Analysis: Validate purity by comparing calculated vs. observed C, H, N, S, and Br percentages .
Advanced Research Questions
How are protonation sites determined in hydrobromide salts of thiazole derivatives?
Methodological Answer:
Protonation sites are identified via X-ray crystallography and hydrogen bonding analysis . In hydrobromide salts, the thiazole nitrogen (N3) is typically protonated. For example, in related N,4-diaryl 2-aminothiazole hydrobromides, X-ray structures reveal N–H···Br hydrogen bonds (2.0–2.2 Å) and planar thiazole rings. Computational methods (DFT) can corroborate experimental data by calculating proton affinity at different sites . Additionally, IR spectroscopy detects N–H stretching vibrations (~2500–3000 cm) .
What side reactions occur during bromination of 5-methylthiazole derivatives, and how are they mitigated?
Methodological Answer:
Common side reactions include:
- Over-bromination: Excess bromine may lead to di- or polybrominated products. Mitigation involves stoichiometric control (1:1 molar ratio of substrate to Br) and low temperatures (0–5°C).
- Ring-opening reactions: Acidic conditions (from HBr) can degrade the thiazole ring. Neutralizing with sodium bicarbonate or using buffered solvents (e.g., CHCl/NaHCO) minimizes this .
- By-product formation: Unreacted bromine can form HBr, requiring post-reaction quenching with ammonia. GC-MS or LC-MS helps identify and quantify by-products .
How do hydrogen bonding and crystal packing influence the stability of 2-bromo-5-methylthiazole hydrobromide?
Methodological Answer:
Crystal packing is stabilized by C–H···π and π···π interactions , as observed in structurally similar thiazole derivatives. For example, X-ray studies show thiazole rings form dihedral angles of ~36° with adjacent aromatic groups, while pyrrolidine substituents adopt envelope conformations. Hydrogen bonds (N–H···Br) and van der Waals interactions contribute to lattice energy, affecting melting points and solubility. Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) quantify stability under varying temperatures .
What computational methods validate the electronic properties of 2-bromo-5-methylthiazole hydrobromide?
Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-311G(d,p) level to predict bond lengths, angles, and electrostatic potential maps. Compare with X-ray data to assess accuracy.
- Molecular Electrostatic Potential (MEP): Identify electrophilic/nucleophilic regions, guiding reactivity predictions (e.g., bromine’s electron-withdrawing effect).
- NBO Analysis: Quantify hyperconjugative interactions (e.g., σ→σ* or lone pair→σ*) influencing stability .
Methodological Resources
- Synthesis Protocols: Refer to and for step-by-step bromination and cyclization techniques.
- Structural Validation: Use Cambridge Structural Database (CSD) entries for comparing bond parameters and hydrogen bonding motifs .
- Safety Guidelines: Follow GHS-compliant handling practices for brominated compounds, including PPE and fume hood use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
